molecular formula C2H2Br2F2 B1630539 1,2-Dibromo-1,1-difluoroethane CAS No. 75-82-1

1,2-Dibromo-1,1-difluoroethane

Cat. No. B1630539
CAS RN: 75-82-1
M. Wt: 223.84 g/mol
InChI Key: DPOZWTRVXPUOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-1,1-difluoroethane is a chemical compound with the molecular formula BrCH2CF2Br . It has a molecular weight of 223.84 . It is also known by other names such as Ethane, 1,2-dibromo-1,1-difluoro- .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1,1-difluoroethane consists of two bromine atoms and two fluorine atoms attached to a two-carbon backbone . The exact 3D structure was not found in the search results.


Physical And Chemical Properties Analysis

1,2-Dibromo-1,1-difluoroethane has a density of 2.224 g/mL at 25°C, a boiling point of 93-94°C, and a melting point of -61°C . It also has a refractive index of n20/D 1.4451 .

Scientific Research Applications

1,2-Dibromo-1,1-difluoroethane is a chemical compound with the formula BrCH2CF2Br . It has a molecular weight of 223.84 . This compound is used in various scientific fields, particularly in chemistry and material science .

In terms of its properties, it has a refractive index of n20/D 1.4451 (lit.), a boiling point of 93-94 °C (lit.), and a melting point of -61 °C (lit.). The density of this compound is 2.224 g/mL at 25 °C (lit.) .

The NIST/TRC Web Thermo Tables provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 1,2-Dibromo-1,1-difluoroethane . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Safety And Hazards

1,2-Dibromo-1,1-difluoroethane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also hazardous to the ozone layer . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment such as gloves and eyeshields should be used .

properties

IUPAC Name

1,2-dibromo-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2F2/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOZWTRVXPUOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031505
Record name 1,2-Dibromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Dibromo-1,1-difluoroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7891
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,2-Dibromo-1,1-difluoroethane

CAS RN

75-82-1
Record name 1,2-Dibromo-1,1-difluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1,1-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-1,1-difluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIBROMO-1,1-DIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ04838TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-1,1-difluoroethane
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-1,1-difluoroethane
Reactant of Route 3
1,2-Dibromo-1,1-difluoroethane
Reactant of Route 4
Reactant of Route 4
1,2-Dibromo-1,1-difluoroethane
Reactant of Route 5
Reactant of Route 5
1,2-Dibromo-1,1-difluoroethane
Reactant of Route 6
Reactant of Route 6
1,2-Dibromo-1,1-difluoroethane

Citations

For This Compound
63
Citations
FT Chau, CA McDowell - The Journal of Physical Chemistry, 1976 - ACS Publications
Rotational isomers of halogenated ethanes have been studied extensively by various physical methods such as infrared andRaman, 1-5 ultrasonic, 6 and microwave spectroscopy. 7 …
Number of citations: 14 pubs.acs.org
LD Kispert, J Pearson - The Journal of Physical Chemistry, 1972 - ACS Publications
We wish to report the use of the clathrate 4-p-hydroxyphenyl-2, 2, 4-trimethylchroman (Dianin’s com-pound) in trapping and orienting the Br2-radical at 77 K. The Br2-radical is believed …
Number of citations: 6 pubs.acs.org
KK Pushpa, A Kumar, RK Vatsa, PD Naik, KA Rao… - Chemical physics …, 1995 - Elsevier
The infrared multiphoton dissociation of 1,2-dibromo-1,1-difluoroethane gives rise to IR and visible luminescence. Vibrationally excited parent molecules dissociate via two primary …
Number of citations: 7 www.sciencedirect.com
FT Chau, CA Mcdowell - Journal of Physical Chemistry, 1976 - hero.epa.gov
PHOTOELECTRON-SPECTRA OF 1,2-DIBROMO-1,1-DIFLUOROETHANE, 1,2-BROMOCHLOROETHANE, AND 1,2-DICHLOROTETRAFLUOROETHANE, 1,2-DIBROMOTETRAFLUOROETHANE …
Number of citations: 0 hero.epa.gov
JW Emsley, M Longeri, D Merlet, G Pileio… - Journal of Magnetic …, 2006 - Elsevier
NMR spectra of 1,2-dibromo-1,1-difluoroethane and 1-bromo-2-iodo-tetrafluoroethane dissolved in nematic liquid crystalline solvents have been analysed to yield the magnitudes and …
Number of citations: 15 www.sciencedirect.com
FT Chau - 1975 - open.library.ubc.ca
The photoelectron spectrum of a molecule displays the kinetic energy distribution of the ejected photoelectron by monochromatic radiation. From the fine structure on a photoelectron …
Number of citations: 4 open.library.ubc.ca
M Wales - Journal of Applied Polymer Science, 1963 - Wiley Online Library
Density gradient sedimentation of polystyrenes, Hevea rubber and synthetic cis‐1,4‐polyisoprene was studied in the systems ethylene bromide‐mesitylene and (1,2‐dibromo‐1,1‐…
Number of citations: 0 onlinelibrary.wiley.com
A Nakazawa, N Donkai, T Kotaka… - British Polymer …, 1977 - Wiley Online Library
Preferential solvation in quasiternary systems composed of p‐xylene (pXY), 1,2‐dibromo‐1, 1‐difluoroethane (DBFE) and styrene (ST)‐methyl methacrylate (MMA) copolymers of …
Number of citations: 1 onlinelibrary.wiley.com
JM Pickard, AS Rodgers - Journal of the American Chemical …, 1976 - ACS Publications
The reaction of 1, 1-difluoroethylene with bromine has been studied spectrophotometrically over the temperature range 550 to 620 K. The experimental results, based on initial rate …
Number of citations: 13 pubs.acs.org
GW Breton, KA Daus, PJ Kropp - The Journal of Organic …, 1992 - ACS Publications
iketal (12). A solution of 1 (86 mmol) was prepared as described above and was stirred at-60 C. In a separate flask, 1, 2-dibromo-1, 1, 2, 2-tetrafluoroethane (44.7 g, 172 mmol) was …
Number of citations: 55 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.